N,N-dibenzyl-4-nitro-2,1,3-benzoxadiazol-5-amine
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Overview
Description
N,N-dibenzyl-4-nitro-2,1,3-benzoxadiazol-5-amine: is a chemical compound that belongs to the class of benzoxadiazoles This compound is characterized by the presence of a benzoxadiazole ring substituted with nitro and amine groups, along with dibenzyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves the nitration of a benzoxadiazole precursor followed by amination and benzylation steps. The reaction conditions often include the use of strong acids for nitration, such as nitric acid, and bases for amination, such as sodium hydroxide. The benzylation step can be carried out using benzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in N,N-dibenzyl-4-nitro-2,1,3-benzoxadiazol-5-amine can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Reduction: Formation of N,N-dibenzyl-4-amino-2,1,3-benzoxadiazol-5-amine.
Substitution: Formation of various substituted benzoxadiazoles depending on the substituent used.
Scientific Research Applications
Chemistry: N,N-dibenzyl-4-nitro-2,1,3-benzoxadiazol-5-amine is used as a precursor in the synthesis of other benzoxadiazole derivatives. It is also used in studying the reactivity and stability of nitro-substituted benzoxadiazoles.
Biology: In biological research, this compound can be used as a fluorescent probe due to its potential fluorescence properties. It may also be used in the study of enzyme interactions and binding studies.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure may be explored for activity against various biological targets.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-4-nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzoxadiazole ring can interact with aromatic residues in proteins. The dibenzyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-7-amine
- N-(3-chloro-5-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
Comparison: N,N-dibenzyl-4-nitro-2,1,3-benzoxadiazol-5-amine is unique due to its dibenzyl substituents, which can influence its chemical reactivity and biological activity. Compared to N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-7-amine, the dibenzyl groups provide bulkier substituents, potentially affecting the compound’s solubility and interaction with biological targets. The presence of different substituents in similar compounds can lead to variations in their chemical and biological properties, making each compound unique in its applications and effects.
Properties
IUPAC Name |
N,N-dibenzyl-4-nitro-2,1,3-benzoxadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c25-24(26)20-18(12-11-17-19(20)22-27-21-17)23(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVZMGOSAQLGNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=C(C4=NON=C4C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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